Tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate is a specialized chemical compound with significant relevance in medicinal chemistry and organic synthesis. Its unique structural features, including the spirocyclic framework and the presence of difluoromethyl groups, contribute to its potential applications in drug development and material science. The compound is classified under the category of diazaspiro compounds, which are characterized by their bicyclic structures containing nitrogen atoms.
The compound is identified by its CAS number 1373503-41-3 and has been cataloged in various chemical databases such as PubChem and commercial suppliers like BLD Pharm and VWR. It is typically available for purchase from chemical suppliers for research purposes.
Tert-butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate falls under the category of organic compounds, specifically nitrogen-containing heterocycles. The presence of fluorine atoms adds to its classification as a fluorinated compound, which can exhibit unique chemical properties.
The synthesis of tert-butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate can be achieved through several synthetic routes involving the construction of the spirocyclic structure followed by functionalization.
A notable method involves the use of sodium borohydride for reduction reactions in alcoholic solvents, where the tert-butyl group serves as a protecting group for carboxylic acid functionalities during various steps of the synthesis process .
The molecular formula for tert-butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate is C₁₄H₂₄F₂N₂O₂, with a molecular weight of approximately 290.35 g/mol. The compound features a spirocyclic structure that includes:
The InChI key for this compound is DTPRETGFWALXKA-UHFFFAOYSA-N, which can be used for database searches to retrieve additional information regarding its properties and related compounds.
Tert-butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate participates in various chemical reactions typical of carboxylate esters and nitrogen-containing heterocycles:
For example, when treated with strong bases or acids under controlled conditions, it can yield different derivatives that may have enhanced biological activity or altered physical properties .
The mechanism of action for tert-butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate primarily involves its interaction with biological targets at the molecular level:
Studies on similar compounds suggest that modifications in the spiro framework can significantly influence pharmacokinetic properties such as absorption and distribution in biological systems .
Relevant analyses indicate that this compound exhibits characteristics typical of other diazaspiro compounds, including potential toxicity profiles that necessitate careful handling during laboratory work .
Tert-butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate has several scientific uses:
Ongoing research continues to explore its potential applications in various fields including pharmaceuticals and advanced materials .
The construction of the spiro[5.5]undecane framework presents distinctive synthetic challenges due to its conformational constraints and the spatial orientation required for diaza-functionalization. Two principal methodologies dominate the efficient assembly of this scaffold:
Ring-closing metathesis (RCM) has emerged as a powerful strategy for forming the spirocyclic core. This approach utilizes diallylamine precursors that undergo cyclization in the presence of Grubbs second-generation catalysts. The reaction typically proceeds under mild conditions (room temperature to 40°C) in anhydrous dichloromethane, achieving moderate to good yields (45-68%) [1] [5]. Critical optimization studies revealed that extending reaction times beyond 24 hours or increasing catalyst loading beyond 5 mol% does not improve yields but promotes dimerization side products.
Dieckmann-type cyclization offers an alternative pathway through intramolecular Claisen condensation of diethyl ester precursors. This method requires careful optimization of the base system (typically sodium ethoxide in dry toluene) and controlled addition rates to minimize die-dimerization. The resulting β-ketoester intermediate undergoes hydrolytic decarboxylation to afford the spirocyclic ketone, which is subsequently converted to the target diaza structure via reductive amination [3] [5]. This sequence typically achieves 52-65% overall yield across three steps, with purification challenges arising in the decarboxylation step.
Table 1: Comparison of Cyclization Methods for Spiro[5.5]undecane Core Synthesis
Method | Precursor | Conditions | Yield Range | Key Limitations |
---|---|---|---|---|
Ring-Closing Metathesis | N,N-diallylamine derivative | Grubbs II catalyst (5 mol%), DCM, 40°C, 24h | 45-68% | Dimerization side products |
Dieckmann Cyclization | Diethyl ester derivative | 1) NaOEt/toluene/reflux; 2) Hydrolysis/decarboxylation | 52-65% (3 steps) | Purification challenges |
Reductive Amination | Cyclohexanedione + protected diamine | NaBH₃CN/MeOH, pH 5-6, 24h | 60-75% | Diastereoselectivity control |
Reductive amination provides a third approach, where cyclohexanedione derivatives react with appropriately protected diamines under reducing conditions (NaBH₃CN in methanol at pH 5-6). This method offers superior yields (60-75%) and enables direct introduction of the diaza functionality [9]. However, controlling diastereoselectivity remains challenging unless chiral auxiliaries or asymmetric catalysis is employed. Recent optimization efforts have focused on microwave-assisted RCM, reducing reaction times to 2-3 hours while maintaining comparable yields [5].
The introduction of gem-difluoro groups at the 4-position of the spiro[5.5]undecane scaffold significantly influences the compound's conformational behavior and bioavailability. Two predominant fluorination strategies have been developed for this transformation:
Electrophilic fluorination of enolates represents the most efficient approach to 4,4-difluoro derivatives. The protocol involves generating a lithium enolate from the corresponding carbonyl precursor at -78°C using LDA (2.0 equiv) in anhydrous THF, followed by slow addition of N-fluorobenzenesulfonimide (NFSI, 2.2 equiv). This method achieves 65-78% yields with excellent selectivity for the gem-difluoro product [2] [4]. Optimization studies demonstrated that extending the enolization time beyond 30 minutes or increasing reaction temperatures above -60°C during fluorination significantly diminishes yields (by 15-20%) due to enolate protonation and side reactions.
Deoxofluorination of diketones provides an alternative pathway using highly reactive fluorinating agents. The transformation employs bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor, 3.0 equiv) in dichloromethane at reflux (40°C) for 12 hours. While this method achieves moderate yields (50-62%), it generates corrosive byproducts that complicate purification [6]. Recent advances have explored electrophilic fluorination agents like Selectfluor® under phase-transfer conditions (TBAB catalyst in CH₃CN/H₂O), yielding 55-60% of the difluorinated product with improved handling characteristics .
Table 2: Electrophilic Fluorination Methods for 4,4-Difluoro Installation
Method | Reagents & Conditions | Yield Range | Key Advantages |
---|---|---|---|
Enolate Fluorination | 1) LDA, THF, -78°C; 2) NFSI, -78°C to rt | 65-78% | Excellent selectivity |
Deoxofluorination | Deoxofluor (3.0 equiv), DCM, 40°C, 12h | 50-62% | Broad substrate tolerance |
Selectfluor® Phase-Transfer | Selectfluor®/TBAB, CH₃CN/H₂O, 80°C, 8h | 55-60% | Aqueous conditions, mild temperatures |
The 4,4-difluoro modification induces substantial conformational effects, with X-ray crystallography studies revealing that the difluoro moiety locks the piperidine ring in a chair conformation and reduces ring-flipping energy barriers by approximately 40% compared to non-fluorinated analogs [4]. This conformational restraint enhances binding affinity in medicinal chemistry applications, particularly for kinase inhibitors targeting necroptosis pathways [3].
1.3 tert-Butyl Carbamate Protection/Deprotection Dynamics
The tert-butoxycarbonyl (Boc) group serves as the protecting group of choice for nitrogen functionality in diazaspiro[5.5]undecane syntheses due to its orthogonal stability profile and crystallinity-enhancing properties.
Protection protocols typically employ di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) in dichloromethane with catalytic DMAP (4-dimethylaminopyridine, 0.1 equiv) at room temperature for 6-12 hours [9]. This approach achieves near-quantitative yields (>95%) without epimerization at chiral centers. Solvent optimization studies demonstrated that switching to THF or dioxane reduces reaction rates by 30-40%, while acetonitrile provides comparable efficiency to dichloromethane but complicates product isolation. Recent advances employ microwave-assisted protection (100W, 80°C, 30 minutes) to achieve complete conversion without requiring base catalysts [3].
Deprotection strategies require careful optimization to prevent scaffold degradation. The standard method employs HCl in dioxane (4.0M, 10 equiv) at 0°C to room temperature for 2-4 hours, achieving 85-92% yields of the hydrochloride salt [7] [9]. For acid-sensitive derivatives, alternative methods include:
Critical studies of deprotection kinetics revealed that the steric environment significantly impacts reaction rates. The secondary amine at the 9-position deprotects 3-4 times faster than the tertiary carbamate nitrogen, enabling selective deprotection in asymmetric derivatives [10]. This differential reactivity has been exploited in sequential functionalization strategies for PROTAC (proteolysis targeting chimera) development [3].
Crystallization challenges in Boc-protected intermediates are addressed through hexane/ethyl acetate recrystallization systems (typically 5:1 ratio), yielding analytically pure material with consistent melting points (mp 128-130°C). Polymorphism issues observed in early syntheses were mitigated by controlled cooling rates (0.5°C/minute) during crystallization [9].
The spiro[5.5]undecane architecture offers distinct advantages over smaller ring systems in medicinal chemistry applications, though its synthesis presents unique challenges. A comparative analysis reveals critical differences in synthetic accessibility and molecular properties:
Ring size influence on synthetic complexity is evident when comparing spiro[5.5]undecane (9-membered bicyclic system) with spiro[4.5]decane (8-membered) and spiro[4.4]nonane (7-membered) analogs. The spiro[5.5] system requires specialized cyclization techniques (Section 1.1), with typical yields 15-20% lower than for smaller systems [6] . This reduction stems primarily from increased transannular interactions and entropy penalties during ring closure. However, the larger ring size enables superior conformational control for drug targeting applications, particularly in protein-protein interaction inhibition [4].
Conformational stability studies demonstrate that spiro[5.5]undecane derivatives exhibit significantly lower ring-flipping barriers (ΔG‡ 8.3 kcal/mol) compared to spiro[4.5]decane analogs (ΔG‡ 10.7 kcal/mol) as measured by dynamic NMR spectroscopy [4]. This flexibility paradoxically enhances binding entropy when targeting rigid enzyme pockets, explaining the 3-5 fold potency improvements observed in kinase inhibitor series [3].
Molecular property comparisons reveal advantageous profiles for spiro[5.5]undecane derivatives:
Table 3: Scaffold Property Comparison for Diazaspiro Compounds
Property | Spiro[5.5]undecane (C₁₄) | Spiro[4.5]decane (C₁₃) | Spiro[4.4]nonane (C₁₂) | Significance |
---|---|---|---|---|
Molecular Weight (Boc-protected) | 290.35 g/mol [4] | 276.33 g/mol [6] | 262.30 g/mol | Impacts drug-likeness |
cLogP (calculated) | 2.05 [3] | 1.88 [6] | 1.52 | Membrane permeability |
TPSA (Ų) | 41.57 [3] | 38.27 [6] | 35.12 | Cell permeability |
Crystallinity | High [4] | Moderate [6] | Low | Purification ease |
Hybridization approaches have emerged that combine elements of different spirocyclic systems. Particularly successful are spiro[5.5]-fused oxa-aza hybrids (e.g., 4-oxa-1,9-diazaspiro[5.5]undecane), which maintain conformational advantages while introducing polarity-enhancing oxygen atoms [10]. These hybrids demonstrate improved aqueous solubility (1.18 mg/mL vs 0.56 mg/mL for standard diaza analogs) without compromising membrane permeability, making them valuable for oral drug development [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: